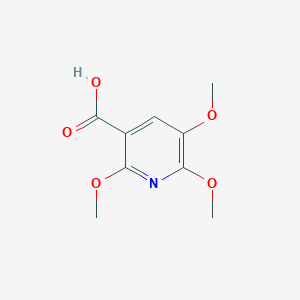

2,5,6-Trimethoxynicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIDKZJJOQSGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5,6 Trimethoxynicotinic Acid

Strategic Approaches to the Pyridine (B92270) Core Construction

Building the central pyridine ring with the desired substitution pattern is the foundational challenge. This involves carefully orchestrated steps to place the methoxy (B1213986) and carboxylic acid groups at their designated positions.

Achieving the specific 2,5,6-trimethoxy substitution pattern on a pyridine ring is a significant regiochemical challenge. The electronic nature of the pyridine ring, being electron-deficient, influences the positions susceptible to substitution. Nucleophilic aromatic substitution (SNAr) is a common strategy, typically starting with a pyridine ring bearing good leaving groups, such as halogens (e.g., chlorine or bromine), at the 2, 5, and 6 positions. The reaction with a methoxide source, like sodium methoxide, can then install the required functionalities.

However, the reactivity of these positions can vary, necessitating careful control of reaction conditions or the use of directing groups to achieve the desired outcome. For instance, the presence of an N-oxide functionality can activate the 2- and 6-positions for nucleophilic attack. wikipedia.org Another advanced approach involves directed ortho-metalation, where a directing group on the ring guides a strong base (like an organolithium reagent) to deprotonate an adjacent position, which can then be functionalized. d-nb.info The choice of strategy often depends on the availability of suitably substituted starting materials. The regioselectivity of radical additions to pyridines is also highly dependent on the nature and position of existing substituents. nih.gov

The introduction of a carboxylic acid group at the 3-position (the "nicotinic" position) can be accomplished through several classic and modern synthetic methods. A common route is the oxidation of a precursor alkyl group, such as a methyl group, at the C-3 position. Strong oxidizing agents like potassium permanganate (KMnO₄) are often used for this transformation. wikipedia.org

Alternatively, if a halogen is present at the 3-position, a metal-halogen exchange reaction (e.g., using butyl lithium) followed by quenching with carbon dioxide (CO₂) provides a direct route to the carboxylic acid. A third strategy involves the hydrolysis of a nitrile (CN) group at the C-3 position, which itself can be introduced via various methods, including SNAr or Sandmeyer-type reactions on an amino precursor. The synthesis of functionalized 2-pyridone-3-carboxylic acids has also been explored, which can serve as precursors to nicotinic acid derivatives. nih.gov

Refined Synthetic Pathways and Innovations

Modern organic synthesis has moved towards more efficient and environmentally conscious methods. These innovations are applicable to the complex synthesis of 2,5,6-Trimethoxynicotinic acid, offering improvements in yield, selectivity, and sustainability.

Transition-metal catalysis has revolutionized the construction of complex aromatic systems, including polysubstituted pyridines. researchgate.net Metal-catalyzed cross-coupling reactions and cycloaddition reactions are powerful tools for assembling the pyridine ring from simpler, more accessible fragments. acsgcipr.org

For instance, [2+2+2] cycloaddition reactions, often catalyzed by cobalt or rhodium complexes, can construct the pyridine ring in a single step from alkynes and a nitrile, offering high atom economy. acsgcipr.orgacsgcipr.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to build the substituted pyridine skeleton piece by piece with high regiocontrol. Copper-catalyzed reactions have also been developed for the efficient synthesis of polysubstituted pyridines. researchgate.net The choice of catalyst and ligand is crucial for controlling the regioselectivity and achieving high yields.

| Catalytic System | Reaction Type | Key Advantages | Potential Limitations |

|---|---|---|---|

| Palladium(0)/Ligand | Cross-Coupling (e.g., Suzuki, Stille) | High regioselectivity, broad substrate scope. | Cost of catalyst, potential for catalyst poisoning. |

| Rhodium(I)/Ligand | [2+2+2] Cycloaddition | High atom economy, convergent synthesis. nih.gov | Requires specific alkyne/nitrile precursors. |

| Copper(I)/Ligand | Cyclization/Annulation | Lower cost than palladium, good for specific transformations. researchgate.net | Can have a more limited substrate scope. |

| Iron(II/III) | Cyclization | Inexpensive, environmentally benign. acsgcipr.org | May require higher temperatures or stronger oxidants. |

Green chemistry principles are increasingly guiding the development of synthetic routes. For pyridine derivatives, this involves the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, minimizing waste and improving efficiency. jsynthchem.comresearchgate.net One-pot, four-component annulation reactions have been developed for the eco-friendly construction of multi-substituted pyridines from simple starting materials, often proceeding under solvent-free conditions with water as the only byproduct. acs.org

The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metals supported on solid matrices, offers significant advantages. acs.org These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing cost and environmental impact. rsc.org Furthermore, employing environmentally friendly solvents like water or ethanol, or using solvent-free conditions and microwave irradiation, can drastically reduce the environmental footprint of the synthesis. nih.govresearchgate.net

Optimization of Reaction Conditions and Process Efficiency

To move a synthesis from a laboratory curiosity to a practical method, rigorous optimization of reaction conditions is essential. This process involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to maximize product yield and purity while minimizing costs and waste.

For a key step in the synthesis of a 2,5,6-trimethoxypyridine precursor, such as a catalyzed cross-coupling or a nucleophilic substitution, a Design of Experiments (DoE) approach can be used. This allows for the efficient screening of multiple variables simultaneously. For example, in a hypothetical nucleophilic methoxylation of a 2,5,6-trichloropyridine, factors like the concentration of sodium methoxide, the choice of solvent (e.g., methanol vs. DMSO), and the reaction temperature would be critical. Optimization studies for related syntheses have shown that careful control of these parameters can lead to significant improvements in yield and reduction in byproducts. researchgate.net

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 65 | 24 | 45 |

| 2 | DMSO | 80 | 12 | 68 |

| 3 | DMSO | 100 | 8 | 85 |

| 4 | DMF | 100 | 8 | 79 |

| 5 | DMSO | 120 | 6 | 92 |

The data in Table 2 illustrates how systematic changes can lead to an optimal set of conditions (Entry 5), significantly enhancing the efficiency of the synthetic process.

Elucidation of Chemical Transformations and Reactivity Profiles of 2,5,6 Trimethoxynicotinic Acid

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group in 2,5,6-trimethoxynicotinic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. These reactions primarily involve the activation of the carboxyl group to facilitate nucleophilic acyl substitution.

Conversion to Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

Anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides, which can also be used in acylation reactions, are typically prepared by reacting the carboxylic acid with an acyl halide or another activated acyl species.

| Reagent Class | Example Reagent | Product | General Applicability |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Acid Chloride | Widely used for conversion of carboxylic acids to acid chlorides. |

| Chlorinating Agent | Oxalyl chloride ((COCl)₂) | Acid Chloride | Milder conditions, often used with a catalyst like DMF. |

| Dehydrating Agent | Phosphorus pentoxide (P₂O₅) | Symmetrical Anhydride | Used for the formation of symmetrical anhydrides from carboxylic acids. |

Formation of Esters and Amides, including Weinreb Amides

Esters of this compound can be synthesized through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an alcohol. Coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can also facilitate the direct formation of esters from the carboxylic acid and an alcohol.

Amides are readily prepared by reacting an activated derivative of this compound, such as the acid chloride, with a primary or secondary amine. Direct amide formation from the carboxylic acid and an amine is also possible using coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or carbodiimides (e.g., DCC, EDC).

A particularly useful type of amide is the Weinreb amide , or N-methoxy-N-methylamide. The Weinreb amide of this compound, N,2,5,6-tetramethoxy-N-methylnicotinamide, serves as a valuable intermediate in organic synthesis. Its key advantage is that it reacts with organometallic reagents (e.g., Grignard reagents or organolithiums) to form a stable chelated intermediate, which upon workup yields a ketone, preventing the common over-addition to form a tertiary alcohol. The synthesis of a Weinreb amide typically involves the coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent. While a commercial source for N,2,5,6-tetramethoxy-N-methylnicotinamide exists, specific laboratory preparations from this compound would likely follow standard protocols for Weinreb amide formation.

| Derivative | Synthesis Method | Key Reagents |

| Ester | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) |

| Ester | Acyl Chloride Route | Alcohol, Base |

| Ester | DCC Coupling | Alcohol, DCC, DMAP |

| Amide | Acyl Chloride Route | Amine, Base |

| Amide | Coupling Agent Route | Amine, HATU or DCC |

| Weinreb Amide | Coupling Agent Route | N,O-dimethylhydroxylamine HCl, Coupling Agent |

Decarboxylative Reactions and Related Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for many aromatic carboxylic acids, often requiring harsh conditions such as high temperatures. For pyridinecarboxylic acids, the ease of decarboxylation is influenced by the position of the carboxyl group and the presence of other substituents. Generally, nicotinic acids (pyridine-3-carboxylic acids) are relatively stable to decarboxylation. However, the presence of activating groups may influence this reactivity. While specific studies on the decarboxylation of this compound are not prevalent in the literature, it is plausible that it would require significant thermal energy. Methods for the decarboxylation of nicotinic acids sometimes involve heating in a high-boiling solvent or the use of metal catalysts. For instance, some nicotinic acids can be decarboxylated by heating in water at high temperatures and pressures.

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring of this compound is substituted with three electron-donating methoxy (B1213986) groups, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. However, the presence of three electron-donating methoxy groups at the 2, 5, and 6-positions is expected to increase the electron density of the ring, thereby activating it towards electrophilic attack. Methoxy groups are ortho, para-directing. In this compound, the 2- and 6-methoxy groups would direct electrophiles to the 3- and 5-positions, while the 5-methoxy group would direct to the 4- and 6-positions. The carboxylic acid group is a deactivating, meta-directing group.

Considering the combined electronic and steric effects, the most likely position for electrophilic attack on the pyridine ring of this compound would be the C-4 position, which is para to the 5-methoxy group and meta to the carboxylic acid. The C-3 position is sterically hindered by the adjacent methoxy and carboxylic acid groups. Common electrophilic substitution reactions include nitration and halogenation. For example, nitration would likely be carried out with a mixture of nitric and sulfuric acid, though the conditions would need to be carefully controlled to avoid decomposition.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C-4 |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | C-4 |

Nucleophilic Substitution Processes involving Methoxy Groups

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. In this compound, the methoxy groups at the 2- and 6-positions are potential leaving groups for nucleophilic substitution. The electron-withdrawing effect of the pyridine nitrogen facilitates these reactions.

Strong nucleophiles, such as amines or alkoxides, can potentially displace the methoxy groups, particularly at the 2- and 6-positions. The reaction conditions would likely involve heating the substrate with the nucleophile, sometimes in the presence of a base. For instance, reaction with a secondary amine like piperidine could lead to the substitution of one or both of the methoxy groups at the 2- and 6-positions. The methoxy group at the 5-position is less likely to be displaced via a standard SNAr mechanism as it is not at an activated position.

| Nucleophile | Potential Product |

| Secondary Amine (e.g., Piperidine) | Substitution of the 2- and/or 6-methoxy group(s) with the amine. |

| Alkoxide (e.g., Sodium Ethoxide) | Transetherification at the 2- and/or 6-position(s). |

Oxidation Reactions Affecting the Pyridine Ring System

The oxidation of the pyridine ring in derivatives of nicotinic acid is a significant transformation. The presence of multiple methoxy groups on the pyridine ring of this compound is expected to increase the electron density of the ring, making it more susceptible to oxidation compared to unsubstituted nicotinic acid. However, the specific conditions and products of such an oxidation for this particular compound are not extensively documented in the literature.

Generally, the oxidation of pyridine rings can lead to the formation of N-oxides. This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For a substituted pyridine like this compound, the nitrogen atom of the pyridine ring could be oxidized to an N-oxide. The reaction would likely proceed as follows:

Reaction Scheme: this compound + m-CPBA → this compound N-oxide

The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the positions ortho and para to the nitrogen atom.

| Reactant | Reagent | Expected Product | Reaction Type |

| This compound | m-CPBA | This compound N-oxide | N-oxidation |

It is important to note that strong oxidizing agents can lead to the degradation of the pyridine ring. The specific outcomes of oxidation reactions are highly dependent on the reagents and reaction conditions employed.

Reactions at the Methoxy Substituents

The methoxy groups of this compound are key sites for chemical modification, particularly through demethylation.

Selective Demethylation Strategies

Selective demethylation of polymethoxy-substituted aromatic compounds is a common strategy in organic synthesis to unmask hydroxyl groups. The positions of the methoxy groups on the pyridine ring of this compound (positions 2, 5, and 6) will influence their relative reactivity towards demethylating agents.

The methoxy group at the 2-position and 6-position are ortho to the pyridine nitrogen, which can influence their reactivity, especially if the nitrogen is protonated or coordinated to a Lewis acid. The methoxy group at the 5-position is meta to the nitrogen.

Common reagents used for the demethylation of aryl methyl ethers include strong protic acids (like HBr), Lewis acids (such as BBr₃, AlCl₃), and nucleophilic reagents (like lithium chloride in DMF). researchgate.net The choice of reagent can allow for selective demethylation. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers.

The selective demethylation of one or more methoxy groups in this compound would yield the corresponding hydroxynicotinic acid derivatives. The regioselectivity of this reaction would depend on the specific reagent and conditions used. For example, reagents that coordinate with the pyridine nitrogen might favor demethylation at the 2- or 6-position.

| Reagent | Potential Selectivity | Product Type |

| Boron tribromide (BBr₃) | Potentially non-selective, may demethylate all three groups | Polyhydroxynicotinic acid |

| Lithium chloride in DMF | May offer selectivity for aza-heterocyclic methyl ethers researchgate.net | Mono- or di-hydroxynicotinic acid |

| HBr | Typically strong, non-selective demethylation | Polyhydroxynicotinic acid |

Participation of Methoxy Groups in Pericyclic or Rearrangement Reactions

While pericyclic reactions are a major class of reactions in organic chemistry, there is no specific information found regarding the direct participation of the methoxy groups of this compound in such reactions or in rearrangement reactions.

However, it is conceivable that under certain conditions, the methoxy groups could be involved in rearrangements. For example, acid-catalyzed rearrangements of related bicyclic systems containing multiple methoxy groups have been observed to lead to complex molecular reorganizations. researchgate.net

One of the most well-known rearrangements involving an aryl methyl ether is the Claisen rearrangement, which requires an allyl phenyl ether. If one of the methoxy groups in this compound were to be converted to an allyloxy group, a nih.govnih.gov-sigmatropic rearrangement could potentially occur.

It is also important to consider that the products of demethylation, the corresponding hydroxy-substituted nicotinic acids, could participate in other types of reactions. For instance, the formation of a catechol-like structure (if demethylation occurs at adjacent positions) could open up possibilities for further reactions.

Strategic Applications in the Synthesis of Complex Organic Molecules and Biologically Active Compounds

2,5,6-Trimethoxynicotinic Acid as a Versatile Synthetic Synthon

The strategic placement of electron-donating methoxy (B1213986) groups and an electron-withdrawing carboxylic acid on the pyridine (B92270) ring imparts unique reactivity to this compound, making it an attractive starting material for the synthesis of more intricate molecules.

This compound is a logical precursor for the synthesis of N,2,5,6-tetramethoxy-N-methylnicotinamide, a compound of interest in medicinal chemistry research. The synthetic route to this and similar analogs typically involves the activation of the carboxylic acid group of this compound, for instance, by converting it to an acid chloride or another reactive acylating agent. This activated intermediate can then be reacted with N,O-dimethylhydroxylamine to form a stable Weinreb amide. Subsequent methylation of the amide nitrogen would yield the target compound, N,2,5,6-tetramethoxy-N-methylnicotinamide smolecule.com. The presence of multiple methoxy groups in this final compound confers specific chemical and physical properties that are of interest for potential therapeutic applications, including in cancer and Alzheimer's disease research smolecule.com.

Table 1: Key Intermediates and Reagents in the Synthesis of N,2,5,6-Tetramethoxy-N-methylnicotinamide

| Compound/Reagent | Role in Synthesis |

| This compound | Starting material |

| Activating Agent (e.g., SOCl₂) | Converts carboxylic acid to a more reactive form |

| N,O-Dimethylhydroxylamine | Forms the Weinreb amide intermediate |

| Methylating Agent (e.g., CH₃I) | Methylates the amide nitrogen |

| N,2,5,6-Tetramethoxy-N-methylnicotinamide | Final product |

The pyridine scaffold of this compound is a fundamental component of many polycyclic heterocyclic systems, which are prevalent in pharmaceuticals and natural products. General synthetic strategies for constructing such systems often involve the use of functionalized heterocyclic building blocks. For instance, the carboxylic acid of this compound can be transformed into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form fused ring systems. Furthermore, the methoxy groups can be selectively demethylated to yield hydroxy groups, providing additional handles for annulation reactions to build polycyclic structures. While direct examples of the use of this compound in the synthesis of specific polycyclic systems are not extensively documented, its structural motifs are analogous to those found in precursors for complex molecules like 7-deazapurine heterocycles and other fused pyridine derivatives nih.gov.

Design and Divergent Synthesis of Chemical Libraries Based on the this compound Scaffold

The concept of a molecular scaffold, a core structure with multiple points of diversification, is central to modern drug discovery. This compound is an ideal candidate for such a scaffold, allowing for the generation of large and diverse chemical libraries for high-throughput screening.

Starting from the this compound core, systematic modifications can be introduced to explore the chemical space around this scaffold and identify lead compounds with desired biological activities. The carboxylic acid provides a primary point for diversification, allowing for the synthesis of a wide range of amides, esters, and other derivatives through coupling with various amines, alcohols, and other nucleophiles. Additionally, the methoxy groups can be selectively manipulated. For example, demethylation followed by re-alkylation with different alkyl groups can introduce further diversity. The pyridine nitrogen can also be quaternized to introduce a positive charge and modify the compound's physicochemical properties. This systematic approach allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of compounds. The this compound scaffold is well-suited for combinatorial library synthesis, particularly using solid-phase techniques. The carboxylic acid can be anchored to a solid support, allowing for the subsequent modification of the scaffold through a series of reactions. For instance, a library of amides can be generated by reacting the resin-bound acid with a diverse set of amines. Further diversity can be introduced by modifying the methoxy groups. This approach enables the efficient production of a large library of related compounds, which can then be screened for biological activity to identify promising new drug candidates diva-portal.orgnih.govmdpi.com.

Table 2: Potential Points of Diversification on the this compound Scaffold

| Position | Functional Group | Potential Modifications |

| 3 | Carboxylic Acid | Amide formation, esterification, reduction to alcohol, etc. |

| 2, 5, 6 | Methoxy Groups | Demethylation, re-alkylation with various groups |

| 1 | Pyridine Nitrogen | Quaternization |

Challenges and Future Directions in Complex Molecule Synthesis

While this compound offers significant potential as a synthetic building block, its application in complex molecule synthesis is not without challenges. One of the ongoing challenges in organic synthesis is the development of highly efficient and selective reactions. For instance, the selective functionalization of a specific C-H bond on the pyridine ring in the presence of other reactive groups remains a significant hurdle. Future research in this area will likely focus on the development of novel catalytic methods, such as C-H activation, to enable more direct and atom-economical modifications of the scaffold eurekalert.org.

Another future direction is the integration of computational and automated synthesis approaches. In silico design of chemical libraries based on the this compound scaffold can help to prioritize the synthesis of compounds with a higher probability of biological activity. Furthermore, the use of automated synthesis platforms can accelerate the production and purification of these compounds, enabling the rapid exploration of vast chemical spaces. The continued development of new synthetic methodologies will undoubtedly expand the utility of versatile building blocks like this compound in the creation of novel and complex molecules with important biological functions myscience.ch.

Medicinal Chemistry and Biological Evaluation of 2,5,6 Trimethoxynicotinic Acid Derivatives

Anti-Cancer Chemotherapy Research

There are no publicly accessible studies detailing the in vitro cytotoxic and anti-proliferative effects of 2,5,6-Trimethoxynicotinic acid derivatives on malignant cell lines. Furthermore, investigations into its molecular mechanisms of action, such as the inhibition of tubulin polymerization, modulation of ERK1/2 phosphorylation, or induction of apoptosis, have not been reported in the scientific literature.

Neuroscience and Neuroprotective Potentials

Exploratory research into the efficacy of this compound derivatives in Alzheimer's disease models has not been documented in available scientific publications. Similarly, there is no information on the modulation of protein function in neuronal pathways by this compound or its derivatives.

Anti-Infective and Antimicrobial Agents

The potential of this compound and its derivatives as anti-infective or antimicrobial agents has not been a subject of published research. There are no available reports on its activity against bacterial, fungal, or viral pathogens.

Research into Anti-Tuberculosis Activity and Related Drug Development (e.g., Bedaquiline Analogs)

The global health threat of tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the discovery of novel therapeutics. Bedaquiline, a diarylquinoline anti-TB drug, has been a significant advancement, and its success has spurred the development of numerous analogs. A key structural feature of some of these analogs is a substituted pyridine (B92270) ring, which is structurally related to this compound.

Research into Bedaquiline analogs has demonstrated that modifications to the quinoline (B57606) A-ring, including its replacement with pyridine heterocycles, can retain potent anti-tubercular activity. For instance, studies on pyridine-derived Bedaquiline analogs have shown that specific substitutions on the pyridine ring are crucial for maintaining efficacy. While a direct 2,5,6-trimethoxy substitution pattern has not been extensively reported, the exploration of various methoxy-substituted pyridine rings in these analogs is an active area of research. These modifications aim to improve the safety profile, such as reducing affinity for the hERG channel which is associated with cardiotoxicity, while preserving or enhancing anti-mycobacterial potency. rsc.orgnih.govuq.edu.au

The rationale for investigating pyridine-based analogs stems from the need to optimize the physicochemical properties of Bedaquiline, such as its high lipophilicity, which contributes to a long half-life and potential for tissue accumulation. The introduction of methoxy (B1213986) groups, as in this compound, can modulate these properties.

A summary of representative Bedaquiline analogs with pyridine ring modifications is presented below:

| Analog Type | Key Structural Modification | Reported Activity/Significance |

| Diarylpyridine Analogs | Replacement of the quinoline ring with a substituted pyridine ring. | Retention of anti-tubercular activity with potential for improved safety profiles. |

| C5-Aryl Pyridine Analogs | Introduction of an aryl group at the C5-position of the pyridine ring. | Potent anti-tubercular activity, with some derivatives showing activity comparable to Bedaquiline. |

| 2,6-Dimethoxypyridine (B38085) Analogs | Incorporation of a 2,6-dimethoxypyridine core. | Demonstrates that additional methoxy substitutions on the pyridine ring can be tolerated and may influence potency. nih.gov |

Enzyme Inhibition Studies in Pathogenic Microorganisms

The nicotinic acid scaffold is a component of the essential coenzyme NAD+, making enzymes involved in its metabolism potential drug targets. In Mycobacterium tuberculosis, the enzyme nicotinamidase (PncA) is crucial for the conversion of nicotinamide (B372718) to nicotinic acid in the NAD+ salvage pathway. nih.gov This enzyme is also responsible for activating the prodrug pyrazinamide, a first-line anti-TB drug. While direct inhibition studies of this compound derivatives on mycobacterial enzymes are not widely documented, the general class of nicotinic acid derivatives has been investigated as enzyme inhibitors.

Another key area of interest is the inhibition of enzymes essential for mycobacterial survival. For example, various heterocyclic compounds are being explored as inhibitors of enzymes involved in cell wall synthesis, DNA replication, and energy metabolism. nih.gov The structural features of this compound, a substituted pyridine carboxylic acid, make it a candidate for derivatization to target such enzymes.

Several mycobacterial enzymes are considered promising targets for novel inhibitors:

| Enzyme Target | Function in M. tuberculosis | Potential for Inhibition by Nicotinic Acid Derivatives |

| Nicotinamidase (PncA) | NAD+ salvage pathway; activation of pyrazinamide. nih.gov | Derivatives could potentially act as competitive or allosteric inhibitors. |

| Serine Hydrolases | Involved in lipid metabolism and cell envelope biogenesis. | The scaffold could be modified to incorporate reactive groups targeting the active site. |

| Coenzyme A Biosynthesis Enzymes (e.g., CoaBC) | Essential for the synthesis of Coenzyme A, a vital cofactor. | The nicotinic acid moiety could be incorporated into molecules designed to mimic substrates or intermediates of this pathway. anu.edu.au |

Emerging Pharmacological Activities and Therapeutic Areas

Beyond anti-infective research, the nicotinic acid scaffold is known for its diverse pharmacological effects.

Nicotinic acid itself is known to possess anti-inflammatory properties. ox.ac.uk Studies have shown that nicotinic acid can modulate the production of inflammatory mediators. For instance, it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6 in activated human monocytes. nih.gov These effects are mediated, at least in part, by the GPR109A receptor. nih.gov

Derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. semanticscholar.org While specific data on this compound is not available, the substitution pattern on the pyridine ring is known to influence the anti-inflammatory profile of this class of compounds. The methoxy groups in the 2,5,6-positions would significantly alter the electronic and steric properties of the molecule compared to unsubstituted nicotinic acid, which could lead to modified interactions with biological targets involved in inflammation.

The immunomodulatory effects of nicotinic acid and its derivatives are also of interest. For example, nicotinamide, a related compound, has been shown to modulate macrophage function. nih.gov Combination therapy of nicotinic acid with other anti-inflammatory agents, such as prednisolone, has shown synergistic benefits in experimental models of rheumatoid arthritis. nih.gov

Nicotinic acid (niacin) is well-known for its profound effects on lipid metabolism. At pharmacological doses, it can alter plasma lipid profiles, including reducing triglycerides and LDL-cholesterol while increasing HDL-cholesterol. annualreviews.org These effects are primarily attributed to its ability to inhibit lipolysis in adipocytes, thereby reducing the flux of free fatty acids to the liver. nih.gov

Furthermore, nicotinic acid is a precursor for the synthesis of the coenzymes NAD+ and NADP+, which are central to cellular metabolism. wikipedia.org Supplementation with nicotinic acid can boost NAD+ levels, which has been investigated as a therapeutic strategy for conditions associated with NAD+ deficiency, such as mitochondrial myopathy. youtube.com The metabolic fate of a substituted derivative like this compound would need to be investigated to understand if it can also serve as a precursor for NAD+ synthesis or if it modulates other metabolic pathways.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Quantitative Analysis of Substituent Effects on Biological Potency

The biological activity of a molecule is intrinsically linked to its chemical structure. For a compound like 2,5,6-trimethoxynicotinic acid, the nature and position of its substituents—three methoxy (B1213986) groups and a carboxylic acid on a pyridine (B92270) ring—are critical determinants of its pharmacological profile.

Influence of Methoxy Group Positions and Substitutions on Activity

The positioning of methoxy groups on an aromatic ring can significantly modulate a compound's biological activity by altering its electronic and steric properties. Methoxy groups are electron-donating through resonance and can influence the pKa of the pyridine nitrogen and the carboxylic acid, which in turn affects ionization at physiological pH and potential interactions with biological targets.

Table 1: Hypothetical Influence of Methoxy Group Positions on the Properties of a Nicotinic Acid Scaffold

| Methoxy Group Position | Potential Electronic Effect | Potential Steric Effect | Potential Impact on Binding |

| 2-Position | Electron-donating, may influence carboxylic acid pKa. | Can influence the orientation of the adjacent carboxylic acid group. | May sterically hinder or facilitate interactions with the binding pocket. |

| 5-Position | Electron-donating to the pyridine ring. | Contributes to the overall size and shape of the molecule. | Can form specific hydrophobic or hydrogen bond interactions within a receptor. |

| 6-Position | Electron-donating, influences the basicity of the pyridine nitrogen. | Steric hindrance near the pyridine nitrogen. | Could decrease affinity if the nitrogen is a key interaction point, or increase selectivity. |

Role of Carboxylic Acid Derivatives (e.g., Esters, Amides) in Modulating Efficacy

The carboxylic acid moiety of this compound is a key functional group that is often involved in crucial interactions with biological targets, such as forming hydrogen bonds or salt bridges. Modification of this group into esters or amides is a common strategy in medicinal chemistry to modulate a compound's efficacy, pharmacokinetics, and pharmacodynamics.

Esters: Converting the carboxylic acid to an ester increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Esters can also act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid. The rate of hydrolysis can be tuned by varying the steric and electronic properties of the alcohol portion of the ester.

Amides: Amides are generally more stable to hydrolysis than esters and can introduce additional hydrogen bonding capabilities through the N-H group (in primary and secondary amides). This can lead to altered binding interactions with the target protein. The substituents on the amide nitrogen can be varied to explore the steric and electronic requirements of the binding site.

Research on various nicotinic acid derivatives has demonstrated the importance of the carboxylic acid group and its modifications. For example, the conversion of nicotinic acid into various amide and hydrazone derivatives has been explored to generate compounds with a range of biological activities, including antimicrobial and anti-inflammatory effects mdpi.comresearchgate.net.

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the SAR of compounds like this compound, even in the absence of extensive experimental data.

Ligand-Based Drug Design: QSAR Modeling and Pharmacophore Generation

When the three-dimensional structure of the biological target is unknown, ligand-based methods can be employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of trimethoxynicotinic acid analogs with varying substituents, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. Descriptors used in such a model would likely include physicochemical properties like logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters. Studies on 6-substituted nicotine (B1678760) derivatives have successfully used QSAR to demonstrate that affinity is correlated with a combination of lipophilicity and the volume of the substituent researchgate.net.

Pharmacophore Generation: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For a set of active methoxy-substituted nicotinic acid derivatives, a pharmacophore model could be generated. This model would likely include features such as a hydrogen bond acceptor (the pyridine nitrogen and/or carbonyl oxygen), a hydrogen bond donor (the carboxylic acid proton), and hydrophobic/aromatic regions (the pyridine ring and methoxy groups). Such a model can then be used to screen large virtual libraries for new compounds with the desired features dovepress.comnih.gov. Pharmacophore models for nicotinic agonists, for example, typically include a cationic center and a hydrogen bond acceptor researchgate.net.

Structure-Based Drug Design: Molecular Docking and Dynamics Simulations with Biological Targets

If the structure of the biological target is known, structure-based methods can provide detailed insights into the binding mechanism.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking this compound into the active site of a target protein would allow for the visualization of potential binding poses and key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This information can guide the design of new analogs with improved affinity and selectivity. Molecular docking studies have been widely used to investigate the interactions of nicotinic acid derivatives with various enzymes and receptors mdpi.commdpi.comnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies.

Application of Druglikeness and Target Druggability Concepts in Compound Optimization

In addition to potency, a successful drug candidate must possess favorable pharmacokinetic properties, collectively known as "druglikeness."

Druglikeness: This is a qualitative concept used to assess the probability of a compound being orally bioavailable and having acceptable ADME (absorption, distribution, metabolism, and excretion) properties. A common tool to evaluate druglikeness is Lipinski's Rule of Five, which suggests that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated logP (octanol-water partition coefficient) not greater than 5.

For this compound, these parameters would need to be calculated and considered during the optimization process.

Target Druggability: This concept refers to the ability of a biological target to bind to a small, drug-like molecule with high affinity and specificity. A "druggable" target typically possesses a well-defined binding pocket with appropriate physicochemical properties to accommodate a ligand. The druggability of a potential target for this compound would be a critical factor in a drug discovery program nih.govnih.gov.

Despite a comprehensive search for scientific literature, no specific research was found on the chemical compound "this compound" focusing on its Structure-Activity Relationship (SAR) studies, optimization of binding affinity and selectivity, or its considerations for lead optimization and preclinical development.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline and focus solely on "this compound" due to the absence of available research data on this specific compound in the public domain.

Advanced Analytical Methodologies for Characterization and Quantitation in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

The unambiguous determination of the chemical structure of 2,5,6-Trimethoxynicotinic acid relies heavily on high-resolution spectroscopic methods. These techniques provide detailed information about the molecular formula and the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to obtain a high-resolution mass spectrum, from which the exact mass of the molecular ion can be determined. This experimentally determined mass is then compared to the theoretical mass calculated from the molecular formula (C9H11NO5), providing strong evidence for the compound's elemental composition.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides further insight into the intricate structural details by revealing correlations between different nuclei within the molecule. Techniques such as COSY (Correlation Spectroscopy) would identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and carbon atoms, ultimately confirming the substitution pattern of the methoxy (B1213986) and carboxylic acid groups on the pyridine (B92270) ring.

Illustrative Spectroscopic Data for this compound:

| Technique | Parameter | Expected Observation |

| HRMS (ESI+) | [M+H]+ | m/z 214.0659 (Calculated for C9H12NO5+) |

| ¹H-NMR | Chemical Shift (δ) | Signals corresponding to aromatic proton and methoxy protons. |

| ¹³C-NMR | Chemical Shift (δ) | Signals for pyridine ring carbons, methoxy carbons, and carboxylic acid carbon. |

| COSY | Cross-peaks | Correlation between neighboring protons on the pyridine ring. |

| HMBC | Cross-peaks | Correlations between methoxy protons and their attached carbons, as well as correlations between aromatic protons and neighboring carbons. |

Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, SFC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. The choice of method depends on the compound's properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, impurities can be effectively separated and quantified, typically using a UV detector. A high purity level, often exceeding 98%, is crucial for reliable biological and chemical studies.

Supercritical Fluid Chromatography (SFC) presents a greener alternative to normal and reversed-phase HPLC, utilizing supercritical CO2 as the primary mobile phase. SFC can offer faster separations and reduced solvent consumption, making it an attractive option for both analytical and preparative-scale purification of nicotinic acid derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of this compound, provided it can be derivatized to increase its volatility. This technique is highly sensitive and provides structural information from the mass spectrum of the analyte, which can be useful for identifying volatile impurities.

Typical Chromatographic Conditions for Purity Analysis:

| Technique | Column | Mobile Phase | Detection |

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 260 nm |

| SFC | Chiral or Achiral Stationary Phase | CO2/Methanol (Gradient) | UV or Mass Spectrometry |

| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry |

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The resulting crystal structure is invaluable for understanding the compound's physical properties and for computational modeling studies. While specific crystallographic data for this compound is not publicly available, analysis of related nicotinic acid derivatives often reveals planar pyridine rings and extensive hydrogen-bonding networks involving the carboxylic acid group. nih.gov

Hypothetical Crystallographic Data Summary:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Z | 4 |

In-Process Analytical Technology (PAT) for Reaction Monitoring and Scale-Up Studies

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. In the synthesis of this compound, PAT tools can be implemented to monitor reaction progress in real-time.

For instance, in-situ spectroscopic probes (e.g., FTIR or Raman) can be inserted into the reaction vessel to track the disappearance of starting materials and the appearance of the product. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures consistent product quality during scale-up. The application of PAT is crucial for developing robust and efficient synthetic processes for novel compounds.

Potential PAT Tools for Synthesis Monitoring:

| Technology | Application | Information Gained |

| FTIR/Raman Spectroscopy | Real-time monitoring of reactant and product concentrations. | Reaction kinetics, endpoint determination, detection of intermediates. |

| On-line HPLC | Automated sampling and analysis of reaction mixture. | Purity profile, impurity formation over time. |

Future Perspectives and Directions in 2,5,6 Trimethoxynicotinic Acid Research

Exploration of Uncharted Chemical Reactivity and Synthetic Pathways

The densely functionalized nature of 2,5,6-trimethoxynicotinic acid presents a fertile ground for the exploration of novel chemical transformations. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid on the pyridine (B92270) ring is expected to result in unique reactivity patterns.

Future research should focus on:

Systematic Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions: A comprehensive study of how the methoxy groups direct incoming electrophiles and influence the susceptibility of the ring to nucleophilic attack is crucial. This will establish a foundational understanding of its chemical behavior.

Development of Novel Synthetic Routes: While general methods for the synthesis of polysubstituted pyridines exist, the development of efficient and regioselective synthetic pathways to this compound and its analogs is a primary objective. This could involve leveraging modern cross-coupling methodologies or developing novel cyclization strategies.

Functional Group Interconversions: A thorough exploration of the transformations of the carboxylic acid and methoxy groups will be essential for creating a diverse library of derivatives. This includes esterification, amidation, and selective demethylation to unveil hydroxy- and mixed methoxy/hydroxy-substituted nicotinic acids.

| Reactivity Aspect | Key Research Question | Potential Outcome |

| Aromatic Substitution | How do the three methoxy groups influence the regioselectivity of electrophilic and nucleophilic substitution? | Predictive models for functionalizing the pyridine ring. |

| Novel Synthesis | What are the most efficient and scalable methods to construct the 2,5,6-trimethoxy-substituted pyridine core? | Access to a wider range of derivatives for biological screening. |

| Functional Group Chemistry | What are the selective methods for modifying the carboxylic acid and methoxy groups? | Generation of diverse chemical libraries for structure-activity relationship studies. |

Identification of Novel Biological Targets and Therapeutic Modalities for Derivatives

Nicotinic acid and its derivatives are known to exhibit a broad spectrum of biological activities. The unique substitution pattern of this compound could lead to derivatives with novel pharmacological profiles.

Future research in this area should prioritize:

Broad-Spectrum Biological Screening: A systematic evaluation of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, is warranted.

Targeted Library Design: Based on the known activities of other substituted nicotinic acids, libraries of derivatives can be rationally designed to target specific disease areas such as inflammation, infectious diseases, and neurological disorders.

Investigation of Structure-Activity Relationships (SAR): Once initial hits are identified, a detailed SAR study will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The influence of the number and position of methoxy groups on biological activity will be a key aspect of this investigation.

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Kinases, histone deacetylases | Substituted pyridines are known to possess anticancer properties. |

| Infectious Diseases | Bacterial and fungal enzymes | The pyridine scaffold is present in many antimicrobial agents. |

| Inflammation | Cyclooxygenase (COX), lipoxygenase (LOX) | Nicotinic acid derivatives have shown anti-inflammatory effects. |

| Neurological Disorders | Nicotinic acetylcholine (B1216132) receptors, monoamine oxidase | The nicotinic acid core is a key pharmacophore for CNS-active compounds. |

Integration into Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step. The structural motifs present in this compound make it and its precursors attractive candidates for the development of novel MCRs.

Future research directions include:

Development of Novel MCRs: Designing new MCRs where a 2,5,6-trimethoxy-substituted pyridine precursor is a key building block. This could lead to the rapid assembly of highly functionalized and structurally diverse heterocyclic scaffolds.

Post-MCR Modifications: Utilizing this compound derivatives obtained from MCRs as platforms for further chemical diversification, thereby expanding the accessible chemical space.

Green Chemistry Approaches: Exploring the use of environmentally benign solvents and catalysts in the development of MCRs involving these compounds, aligning with the principles of sustainable chemistry.

Development of Prodrug Strategies and Advanced Delivery Systems Utilizing the Nicotinic Acid Moiety

The carboxylic acid group of this compound provides an ideal handle for the development of prodrugs. Prodrug strategies can be employed to improve the pharmacokinetic properties of the parent molecule, such as solubility, stability, and targeted delivery.

Future research in this domain should focus on:

Ester and Amide Prodrugs: Synthesizing a series of ester and amide prodrugs to modulate the lipophilicity and metabolic stability of the parent compound. This can lead to improved absorption and distribution.

Targeted Delivery Systems: Conjugating this compound to targeting moieties, such as peptides or antibodies, to achieve site-specific delivery and reduce off-target effects.

Controlled-Release Formulations: Incorporating the compound or its prodrugs into advanced drug delivery systems like nanoparticles, liposomes, or hydrogels to achieve sustained release and maintain therapeutic concentrations over an extended period.

| Prodrug/Delivery Strategy | Objective | Potential Advantage |

| Ester Prodrugs | Enhance lipophilicity and passive diffusion. | Improved oral bioavailability. |

| Amide Prodrugs | Modulate metabolic stability and solubility. | Tailored pharmacokinetic profiles. |

| Nanoparticle Formulation | Achieve targeted delivery and controlled release. | Increased efficacy and reduced side effects. |

| Conjugation to Targeting Ligands | Deliver the drug to specific cells or tissues. | Enhanced therapeutic index. |

Computational Prediction of Novel Biological Activities and Mechanistic Insights

In the absence of experimental data, computational modeling and in silico screening can provide valuable insights into the potential biological activities and physicochemical properties of this compound and its derivatives.

Future computational studies should involve:

Molecular Docking and Virtual Screening: Docking studies against a wide range of protein targets can help to identify potential biological activities and prioritize compounds for experimental screening.

Quantum Mechanical Calculations: These calculations can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding synthetic efforts and the interpretation of experimental results.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5,6-Trimethoxynicotinic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves methoxylation of nicotinic acid derivatives. A multi-step approach may include:

- Step 1 : Protecting the carboxylic acid group of nicotinic acid using tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent side reactions.

- Step 2 : Sequential methoxylation at the 2-, 5-, and 6-positions via nucleophilic substitution using methoxide ions under anhydrous conditions.

- Step 3 : Deprotection of the carboxylic acid group using acidic hydrolysis (e.g., HCl/EtOH).

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers detect and quantify this compound in complex matrices?

- Methodological Answer :

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid in water, 70:30 v/v) at 254 nm.

- LC-MS/MS : Electrospray ionization (ESI) in negative mode for high sensitivity.

- Calibration : Prepare standard curves in the range of 0.1–100 µg/mL, ensuring linearity (R² > 0.99) .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature) influence the stability of this compound?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–12) at 40°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Key Insight : The compound is prone to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming demethoxylated byproducts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ether vs. thioether groups at the 6-position) using in vitro assays (e.g., antimicrobial activity against Mycobacterium tuberculosis).

- Data Normalization : Account for variations in assay conditions (e.g., incubation time, solvent polarity) by replicating experiments with standardized protocols .

Q. How can researchers identify degradation products of this compound under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose the compound to H₂O₂ (3% v/v) at 60°C for 6 hours.

- Analytical Workflow : Use high-resolution mass spectrometry (HRMS) and tandem MS to identify fragments (e.g., demethoxylated or hydroxylated derivatives).

- Data Interpretation : Cross-reference fragmentation patterns with databases like NIST Chemistry WebBook .

Q. What computational tools are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity.

- Software : Gaussian 16 or ORCA for simulations; visualize results with GaussView .

Q. How do solvent polarity and dielectric constant affect the compound’s solubility and crystallization?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and ethyl acetate using gravimetric analysis.

- Crystallization : Use solvent evaporation (e.g., acetone/water mixtures) to grow single crystals for X-ray diffraction.

- Key Finding : High dielectric solvents (e.g., DMSO) enhance solubility but may inhibit crystallization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.